spiro[adamantane-2,2'-pyrrolidine] hydrochloride
Description
Spiro[adamantane-2,2'-pyrrolidine] hydrochloride is a bicyclic compound featuring a pyrrolidine ring fused to an adamantane moiety via a spiro carbon bridge. This unique architecture confers rigidity and stereochemical stability, making it valuable in medicinal chemistry and materials science. Adamantane, a diamondoid hydrocarbon, enhances lipophilicity and metabolic stability, while the pyrrolidine ring introduces nitrogen-based reactivity for functionalization or pharmacological targeting .
Key applications include:
- Antiviral Activity: Demonstrated potent anti-influenza virus activity, attributed to its ability to inhibit viral entry or replication via conformational interactions with host or viral proteins .
- Radical Trapping: Nitrone derivatives of spiro[pyrrolidine-2,2'-adamantane] exhibit radical scavenging properties, useful in studying oxidative stress pathways .
Properties
IUPAC Name |
spiro[adamantane-2,2'-pyrrolidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIAHKBHSSGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,2’-pyrrolidine] hydrochloride typically involves multi-component reactions. One common method is the [3+2]-cycloaddition of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction conditions often include mild heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of spiro[adamantane-2,2’-pyrrolidine] hydrochloride may involve the optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to accelerate reaction rates and improve efficiency . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,2’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while reduction can produce spiro-amines.
Scientific Research Applications
Antiviral Activity
One of the primary areas of research involving spiro[adamantane-2,2'-pyrrolidine] hydrochloride is its antiviral properties. Studies have demonstrated that compounds with similar structural characteristics to spiro[adamantane-2,2'-pyrrolidine] exhibit activity against influenza viruses. Specifically, spiro[pyrrolidine-2,2'-adamantanes] have shown promising results in vitro as anti-influenza agents, suggesting that spiro[adamantane-2,2'-pyrrolidine] may also possess similar antiviral effects .
Neuropharmacological Effects
The compound's structural relation to adamantane derivatives, such as amantadine, indicates potential interactions with dopaminergic pathways in the central nervous system. Amantadine is known for its effects on dopamine release, which could imply that this compound might influence neurological conditions or be explored for therapeutic applications in neurodegenerative diseases .
Antimicrobial Properties
Initial investigations into the antimicrobial activity of this compound have indicated potential efficacy against various bacterial strains. In vitro studies are ongoing to assess its spectrum of activity and effectiveness compared to established antimicrobial agents. The unique structure may enhance its interaction with microbial targets, leading to improved therapeutic outcomes .
Synthetic Routes
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Microwave-assisted synthesis has been highlighted as an effective method for producing this compound efficiently.
Proposed Mechanism of Action
While the exact biological targets of this compound remain largely unexplored, its structural similarities to other biologically active compounds suggest potential mechanisms involving viral protein interactions and modulation of neurotransmitter systems. Further research is required to elucidate these pathways and confirm its biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Properties/Applications |
|---|---|
| Spiro[adamantane-2,2'-morpholine] | Antimicrobial and antiviral activities |
| Spiro[adamantane-2,4'-piperidine] | Potential neuropharmacological applications |
| Spiro[pyrrolidine-2,2'-adamantanes] | Established antiviral properties |
Case Study: Antiviral Efficacy
A study evaluating the antiviral efficacy of synthetic spiro[pyrrolidine-2,2'-adamantanes] found that several derivatives exhibited significant activity against influenza virus A strains in vitro. This suggests a promising avenue for further development of this compound as a therapeutic agent against viral infections .
Case Study: Neuropharmacological Investigations
Research into related adamantane derivatives has shown their effectiveness in treating Parkinson's disease and other neurological disorders by enhancing dopaminergic signaling. This provides a framework for exploring the potential use of this compound in similar therapeutic contexts .
Mechanism of Action
The mechanism of action of spiro[adamantane-2,2’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions with biological macromolecules, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Molecular and Pharmacological Comparison
Pharmacological Activity
Anti-Influenza Activity
- Spiro[adamantane-2,2'-pyrrolidine] HCl shows superior activity to non-spiro adamantane derivatives (e.g., amantadine, rimantadine) by leveraging conformational rigidity for targeted binding .
- Mechanism : Proposed to block viral M2 ion channels or host cell receptors, akin to amantadine derivatives .
Antitumor Potential
Commercial Availability
Table 2: Supplier Comparison
| Compound Name | Supplier Count | Price Range (50 mg) | Notes |
|---|---|---|---|
| Spiro[adamantane-2,2'-pyrrolidine] HCl | Not listed | N/A | Research-grade synthesis only |
| Spiro[adamantane-2,4'-piperidine] HCl | 3 | $336–$1,361 | Available via Aaron Chemicals |
| Spiro[bicycloheptane-pyrrolidine] HCl | 14 | Contact suppliers | Global suppliers (India, China) |
Biological Activity
Spiro[adamantane-2,2'-pyrrolidine] hydrochloride is a compound characterized by its unique spirocyclic structure, combining an adamantane moiety with a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly as an antiviral agent. The molecular formula is C₁₃H₂₂ClN, with a molecular weight of 239.78 g/mol. This article examines the biological activity of this compound through various studies and findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate derivatives of pyrrolidine and adamantane. The hydrochloride salt form is obtained by treating the base form with hydrochloric acid, enhancing its solubility in aqueous solutions .
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity. Similar compounds in the spirocyclic series have been shown to possess anti-influenza properties. For instance, studies have demonstrated that related compounds effectively inhibit the replication of influenza virus A .
A comparative analysis of related compounds is presented in Table 1 below:
| Compound Name | Antiviral Activity | Notes |
|---|---|---|
| Spiro[adamantane-2,3'-piperidine] hydrochloride | Moderate against influenza A | Piperidine substitution alters activity |
| 1'-methylspiro[adamantane-2,3'-pyrrolidine] | Variable activity against H1N1 | Methyl substitution affects binding |
| Spiro[pyrrolidine-2,2′-adamantanes] | Active against influenza A | Optimal substitution enhances efficacy |
The mechanism by which this compound exerts its antiviral effects may involve interactions with viral proteins essential for replication. Preliminary studies suggest that it may bind to viral proteins, inhibiting their function and thus preventing viral replication .
Case Studies
- In Vitro Studies : One study demonstrated that this compound showed significant activity against various strains of influenza A in vitro. The compound was particularly effective against specific Asian strains from 1957 but exhibited variability in effectiveness against more recent strains .
- Comparative Efficacy : In a comparative study with amantadine and other analogs, this compound was found to have a different interaction profile with lipid membranes and viral proteins. It showed a unique ability to perturb lipid bilayers similarly to amantadine but with distinct mechanisms due to its secondary ammonium group configuration .
Future Research Directions
Future research on this compound should focus on:
- Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level with viral proteins.
- Clinical Trials : Evaluating its efficacy in clinical settings against various viral infections.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure influence biological activity.
Q & A
Basic Research Questions
Q. How is spiro[adamantane-2,2'-pyrrolidine] hydrochloride synthesized, and what analytical methods confirm its structural integrity?
- Methodology : The synthesis typically involves 1,3-dipolar cycloaddition reactions to construct the spiro framework, as seen in analogous spiro compounds . Post-synthesis, structural confirmation requires X-ray crystallography to resolve the spiro carbon geometry and molecular packing. For example, compounds with similar spiro-pyrrolidine systems exhibit monoclinic or triclinic crystal systems (e.g., space groups P2₁/n or P-1), with lattice parameters determined via single-crystal diffraction . Additional characterization includes nuclear magnetic resonance (NMR) for regiochemical assignment and high-performance liquid chromatography (HPLC) to assess purity, as demonstrated in related adamantane derivatives .
Q. What in vitro assays are used to evaluate the antiviral activity of this compound against influenza A?
- Methodology : Antiviral activity is assessed using plaque reduction assays on Madin-Darby Canine Kidney (MDCK) cells infected with M2S31N or M2WT influenza strains . Pseudovirus entry assays (e.g., H1N1 pseudotypes) quantify inhibition of viral entry, while time-of-addition experiments differentiate pre- vs. post-entry mechanisms . Cytotoxicity is measured via MTT assays to calculate selectivity indices (SI = CC₅₀/EC₅₀).
Advanced Research Questions
Q. How does this compound overcome M2S31N-based resistance in influenza A viruses?
- Mechanistic Insights : Unlike classical adamantanes (e.g., amantadine), this compound does not block M2 proton channels but disrupts viral assembly by interfering with M2-M1 protein colocalization . Resistance profiling via serial passaging shows slower resistance development in M2S31N viruses compared to M2WT strains, suggesting a multi-target mechanism. Molecular dynamics simulations can further elucidate interactions with M2 or host factors.
Q. What experimental strategies address contradictions in antiviral mechanisms among structurally similar analogs?
- Data Resolution : For example, compound 49 (this compound) inhibits viral entry, while analogs like 26 (2-(1-adamantyl)piperidine) disrupt assembly . Comparative studies using fluorescence resonance energy transfer (FRET) or confocal microscopy visualize M2-M1 interactions. Dose-response curves and genetic knockouts (e.g., siRNA targeting M2) validate target specificity.
Q. How are in vivo toxicity and efficacy balanced in preclinical studies for this compound?
- Experimental Design : Pilot mouse studies administer escalating doses (e.g., 10–50 mg/kg) to determine maximum tolerated doses (MTD) and pharmacokinetic parameters (Cₘₐₓ, AUC) . Efficacy is tested in lethal challenge models with M2S31N-infected mice, monitoring survival rates and viral titers in bronchoalveolar lavage fluid. Histopathology assesses lung inflammation, while hematological profiling evaluates off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
